

Technical Monograph: Bromochloromethane-d2 ()

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Bromochloromethane-d2

CAS No.: 3149-74-4

Cat. No.: B121628

[Get Quote](#)

Precision Mass Spectrometry, Isotopic Physics, and Analytical Applications

Executive Summary & Core Definition

Bromochloromethane-d2 (CAS: 3149-74-4), also known as Methylene chlorobromide-d2, is the deuterated isotopologue of bromochloromethane where both hydrogen atoms are replaced by deuterium (

or D).

While its nominal molecular weight is often cited as 131.39 g/mol, this average value is insufficient for high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) quantification. In these fields, the monoisotopic mass and the specific isotopic fine structure governed by the natural abundances of Bromine and Chlorine are the critical parameters.

This guide deconstructs the molecular weight of

not as a static number, but as a dynamic isotopic distribution essential for validating experimental data in metabolic flux analysis and environmental forensics.

Theoretical Mass Spectrometry: The Isotopic Envelope

In drug development and environmental analysis,

is frequently used as an internal standard because its retention time mimics the analyte while its mass shift (

Da from

) allows for spectral resolution. However, the presence of both Bromine and Chlorine creates a complex mass spectral signature that must be understood to avoid false positives.

Exact Mass Calculations

Unlike standard organic molecules dominated by Carbon-12,

derives its mass pattern from the interplay of two halogen isotopes:

- Chlorine:

(75.78%) and

(24.22%)

- Bromine:

(50.69%) and

(49.31%)

- Deuterium:

(Fixed at >99.5% enrichment for this application)

The following table details the exact masses required for HRMS calibration.

Table 1: Exact Mass Isotopologues of **Bromochloromethane-d2**

Isotopologue Composition	Nominal Mass (m/z)	Exact Mass (Da)	Relative Abundance (Approx)	Notes
	130	129.91539	100% (Base Peak)	The "Monoisotopic" Mass
	132	131.91334	~98%	Often unresolved from in low-res
	132	131.91244	~32%	Isobaric interference with above
	134	133.91039	~31%	The "M+4" Peak

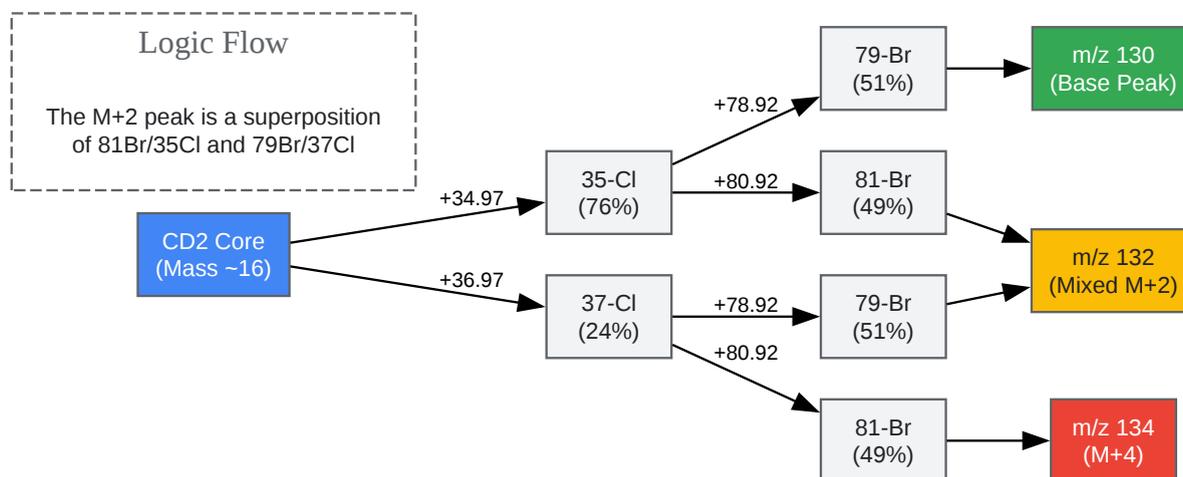
Data derived from IUPAC atomic weights and PubChem computed properties [1, 2].

The "Triplet" Signature

The combination of Cl (3:1 ratio) and Br (1:1 ratio) results in a characteristic 1.3 : 4 : 1.3 intensity pattern (simplified) across the M, M+2, and M+4 peaks. For

, the deuterium adds a stable mass shift, but the halogen pattern remains the primary identifier.

Visualizing the Isotopic Logic: The following diagram illustrates how the probability tree of halogen isotopes constructs the observed mass spectrum.



[Click to download full resolution via product page](#)

Figure 1: Isotopic probability tree demonstrating the origin of the M, M+2, and M+4 spectral peaks for **Bromochloromethane-d2**.^[1]

Synthesis & Purity Verification

The utility of

depends entirely on its isotopic enrichment (typically

atom % D). Incomplete deuteration results in signal overlap with the non-deuterated analyte (), compromising quantitation.

Synthesis Routes

Commercial synthesis often involves halogen exchange reactions starting from Deuterated Dichloromethane (

) or via the reduction of deuterated haloforms.

- Reaction:

[3].

- Impurity Risk: The primary impurity is often the starting material (

) or the fully brominated product (

).

Self-Validating Purity Protocol

To verify the suitability of a batch for critical assays, use this self-validating NMR/GC-MS workflow.

Protocol: Isotopic Purity Check

- NMR Validation:
 - Acquire

-NMR in

.
 - Pass Criteria: No signal should be observed at

ppm (shift for

). A signal here indicates proton contamination (exchange or poor synthesis).
 - Note:

-NMR can be used to confirm the presence of deuterium, but

-NMR is more sensitive for detecting the absence of protons.
- GC-MS Validation:
 - Inject 1 μL of 100 ppm standard.
 - Monitor m/z 128 (non-deuterated) vs m/z 130 (deuterated).
 - Calculation:

Analytical Application: Internal Standard Workflow

In metabolomics and environmental toxicology,

serves as a volatile internal standard. The following workflow ensures data integrity when quantifying volatile organohalogenes.

The "Lock-Mass" Strategy

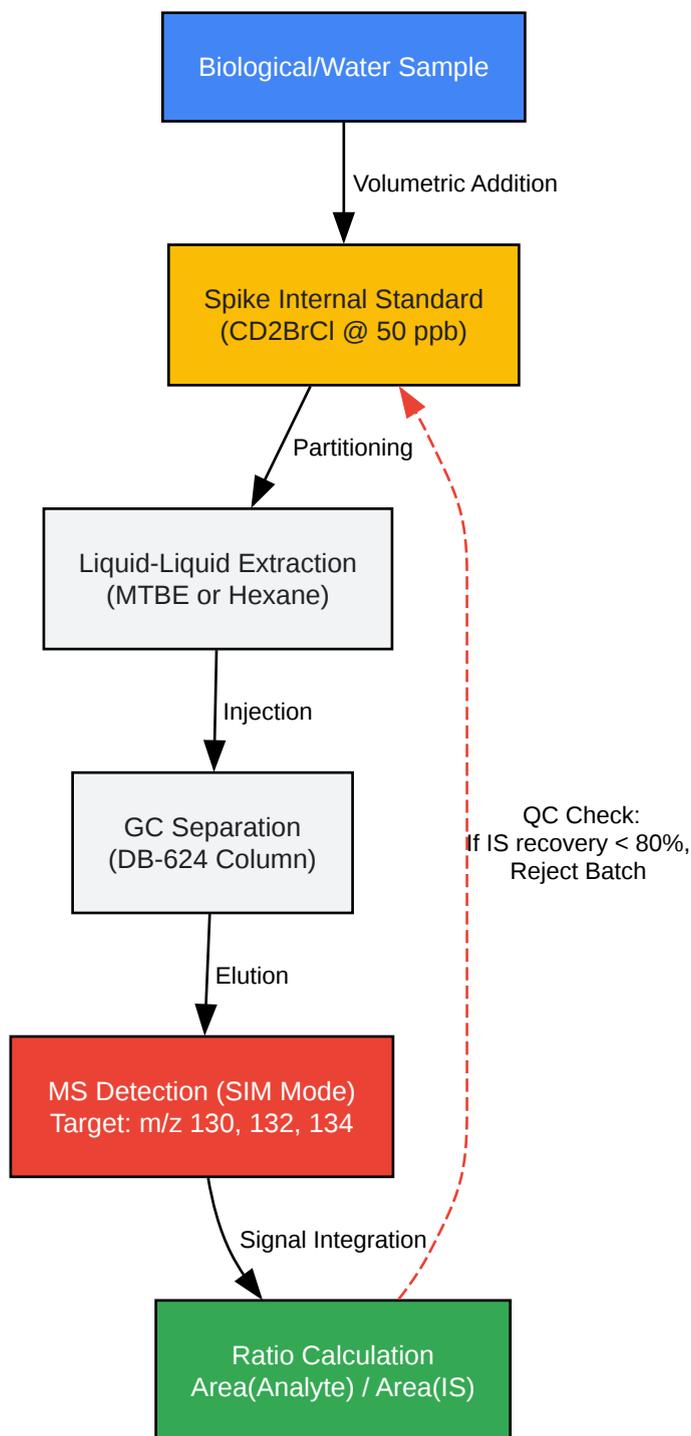
Because

has a unique mass defect and isotopic pattern, it can be used to "lock" the mass axis in time-of-flight (TOF) instruments or normalize ionization efficiency in quadrupoles.

Table 2: Retention & Quantitation Parameters

Parameter	Value/Setting	Rationale
Quant Ion (SIM)	130.0	Monoisotopic peak is interference-free.
Qualifier Ion 1	132.0	Confirms Br/Cl presence (Ratio ~1.3).
Qualifier Ion 2	134.0	Confirms M+4 (Ratio ~0.3).
Retention Time	~3.5 min	Elutes between and (system dependent).

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Quantitative workflow using **Bromochloromethane-d2** as an Internal Standard (IS) with built-in Quality Control (QC) feedback.

Safety & Handling (E-E-A-T)

While valuable in the lab,

shares the toxicity profile of its non-deuterated parent and other halomethanes.

- **Toxicity:** Classified as a Category 2 Skin Irritant and Category 2 Carcinogen (suspected). It is metabolized via cytochrome P450 to carbon monoxide and inorganic halides [4].
- **Ozone Depletion:** As a "Halon" derivative (Halon 1011), it has a high Ozone Depletion Potential (ODP). Its use is regulated; ensure compliance with the Montreal Protocol exemptions for laboratory/analytical use.
- **Storage:** Store at 2-8°C in amber glass. Deuterated solvents are hygroscopic; moisture ingress can lead to H/D exchange over long periods, degrading isotopic purity.

References

- PubChem. (2025). [2][3] Methane-d2, bromochloro- (Compound). [2][4][3][5] National Library of Medicine. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. (2023). Bromochloromethane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)
- ChemGuide. (2023). Mass Spectra - The M+2 Peak (Isotopic Abundance). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Bromochloromethane | CH₂BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methane-d₂, bromochloro- | CH₂BrCl | CID 16213001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [4. isotope.com \[isotope.com\]](#)
- [5. Bromochloromethane Chemical Properties, Uses, Safety Data & Suppliers in China – Comprehensive Guide \[sinochem-nanjing.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: Bromochloromethane-d2 ()]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121628#bromochloromethane-d2-molecular-weight\]](https://www.benchchem.com/product/b121628#bromochloromethane-d2-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com